Cnidimol C

Description

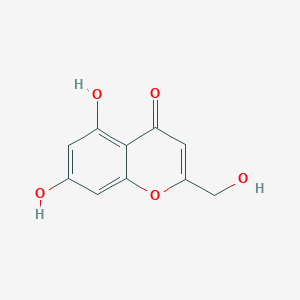

Cnidimol C is a natural chromone derivative identified in plants such as Cnidium monnieri and Evolvulus linarioides. It belongs to the chromone family, characterized by a benzopyran-4-one scaffold substituted with hydroxyl, methyl, and prenyl groups. Key features include:

Properties

Molecular Formula |

C10H8O5 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(hydroxymethyl)chromen-4-one |

InChI |

InChI=1S/C10H8O5/c11-4-6-3-8(14)10-7(13)1-5(12)2-9(10)15-6/h1-3,11-13H,4H2 |

InChI Key |

YFSVMSTWCJUXNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C=C(O2)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cnidimol C involves the extraction and isolation from the fruits of Cnidium monnieri. The process typically includes solvent extraction followed by chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale production would require optimization of solvent use, extraction times, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cnidimol C, like other chromone glycosides, can undergo various chemical reactions, including:

Oxidation: This reaction can modify the chromone structure, potentially altering its biological activity.

Reduction: Reduction reactions can affect the glycosidic bond, leading to the formation of different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the chromone ring, potentially enhancing its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-glycosylated forms of this compound .

Scientific Research Applications

Chemistry: Used as a model compound to study chromone glycosides and their reactivity.

Industry: Potential use in the development of natural product-based therapeutics and supplements.

Mechanism of Action

The mechanism of action of Cnidimol C involves its interaction with various molecular targets and pathways. It has been shown to inhibit adipocyte differentiation by affecting gene expression related to fat accumulation. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Chromones and coumarins from Cnidium monnieri and related species exhibit overlapping scaffolds but differ in substituents, leading to varied bioactivities. Below is a comparative analysis:

Mechanistic and Pharmacological Insights

Anti-inflammatory Activity :

- Cnidimol A and This compound both target neutrophil-mediated inflammation but via distinct pathways. Cnidimol A inhibits elastase release (IC₅₀: 3.20 µg/mL) and superoxide anion generation, likely through FPR1 antagonism . In contrast, this compound’s mechanism remains unclear but may involve downstream adipogenic regulation .

- Osthol and imperatorin exhibit stronger anti-inflammatory effects but with off-target ion channel modulation, limiting their specificity .

Anti-adipogenic Effects: this compound significantly reduces lipid accumulation in 3T3-L1 cells, suggesting utility in metabolic disorders . No similar data exist for Cnidimol A or osthol.

Structural Determinants of Activity :

- The prenyl group in Cnidimol A and this compound enhances lipophilicity and membrane interaction, critical for bioactivity. However, this compound’s additional methoxy or glycosidic groups (inferred from related chromones) may alter target specificity .

Table 2: Pharmacokinetic and Toxicity Profiles

Q & A

Q. What methodologies are recommended for isolating and purifying Cnidimol C from natural sources?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Structural confirmation requires spectroscopic methods: 1D/2D NMR for stereochemical resolution and HR-MS for molecular formula validation. For example, in studies involving Cnidium monnieri, silica gel CC with gradient elution (hexane:ethyl acetate) and reverse-phase HPLC (C18 column, acetonitrile:water) were used to isolate chromone derivatives, including this compound .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine mass spectrometry (HR-MS) for exact mass determination (e.g., m/z matching theoretical molecular weight) with NMR spectroscopy. Key NMR signals include aromatic proton resonances (δ 6–8 ppm for chromone scaffolds) and oxygenated carbons (δ 60–100 ppm in NMR). Compare spectral data with published libraries or structurally related compounds like Cnidimol A or D, noting substituent-specific shifts (e.g., glycosylation patterns) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : this compound has been preliminarily associated with anti-inflammatory and anti-adipogenic activities. However, its efficacy in functional assays (e.g., 3T3-L1 adipocyte differentiation) may vary depending on extraction protocols and purity. Researchers should replicate bioassays with standardized positive controls (e.g., epigallocatechin gallate for anti-adipogenic studies) and validate activity via dose-response curves .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivities of this compound across studies?

- Methodological Answer : Systematic replication under controlled conditions is critical. Variations in solvent systems (e.g., DMSO concentration), cell lines, or assay protocols (e.g., Oil Red O staining vs. triglyceride quantification) may explain discrepancies. Use meta-analysis frameworks to compare data across studies, and employ orthogonal assays (e.g., cytokine profiling for anti-inflammatory activity) to confirm mechanisms .

Q. What computational strategies can predict this compound’s molecular targets or mechanisms?

- Methodological Answer : Molecular docking against pharmacophore models (e.g., FPR1 antagonist sites) and molecular dynamics simulations can identify potential binding interactions. For example, homology modeling based on Cnidimol A’s FPR1 binding (H-bonding with Thr265 and Asp106) may guide virtual screening for this compound. Validate predictions with SPR (surface plasmon resonance) or competitive binding assays .

Q. How should researchers design experiments to explore this compound’s synergy with other phytochemicals?

- Methodological Answer : Use factorial design experiments to test combinatorial effects (e.g., this compound with Undulatoside A or saikochromoside A). Assess synergy via isobolograms or Chou-Talalay combination indices. Include metabolomic profiling (LC-MS/MS) to identify synergistic pathways (e.g., PPARγ modulation in adipogenesis) .

Q. What strategies ensure reproducibility in this compound isolation and bioactivity studies?

- Methodological Answer : Document detailed protocols for extraction solvents, column specifications (e.g., mesh size, stationary phase), and HPLC gradients. Share raw spectral data (NMR, MS) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Cross-validate bioactivity results with independent labs using blinded samples .

Contradiction Analysis & Research Design

Q. How to resolve discrepancies between in silico predictions and experimental bioactivity data for this compound?

- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models) and confirm compound purity (HPLC ≥95%). Use SPR or ITC (isothermal titration calorimetry) to experimentally measure binding affinities. If inactivity persists, investigate off-target effects via kinome-wide profiling or transcriptomic analysis .

Q. What frameworks guide hypothesis generation for understudied compounds like this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example:

- Novelty : Explore this compound’s role in under-researched pathways (e.g., NLRP3 inflammasome inhibition).

- Feasibility : Leverage existing chromone derivative libraries for SAR (structure-activity relationship) studies .

Data Presentation & Ethical Compliance

Q. How to ethically source and authenticate plant material for this compound research?

- Methodological Answer :

Obtain specimens from accredited botanical gardens or herbaria, and validate species via DNA barcoding (e.g., ITS or rbcL sequencing). Comply with Nagoya Protocol guidelines for access and benefit-sharing. Document voucher specimens and deposition details in public repositories .

Q. What are best practices for presenting this compound’s structural and bioactivity data?

- Methodological Answer :

Use high-resolution figures for NMR/HR-MS spectra with annotated peaks. In tables, include exact masses () and / NMR shifts. For bioactivity, report IC values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc correction). Avoid overcrowding figures with excessive chemical structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.